molecular formula C10H9ClN2O3S B2516085 Methyl 2-(chloromethyl)-4-hydroxy-5-methylthieno[2,3-d]pyrimidine-6-carboxylate CAS No. 565166-96-3

Methyl 2-(chloromethyl)-4-hydroxy-5-methylthieno[2,3-d]pyrimidine-6-carboxylate

Cat. No.: B2516085
CAS No.: 565166-96-3
M. Wt: 272.7
InChI Key: QKBDIXYBZDVMEK-UHFFFAOYSA-N
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Description

Methyl 2-(chloromethyl)-4-hydroxy-5-methylthieno[2,3-d]pyrimidine-6-carboxylate is a thienopyrimidine derivative characterized by a fused thiophene-pyrimidine core. Key structural features include a chloromethyl group at position 2, a hydroxyl group at position 4, and a methyl ester at position 4. This compound serves as a versatile intermediate in medicinal chemistry, particularly for synthesizing anticancer agents and enzyme inhibitors. Its reactivity is influenced by the chloromethyl group, which facilitates nucleophilic substitutions, and the hydroxyl group, enabling hydrogen bonding or further functionalization .

Properties

IUPAC Name

methyl 2-(chloromethyl)-5-methyl-4-oxo-3H-thieno[2,3-d]pyrimidine-6-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9ClN2O3S/c1-4-6-8(14)12-5(3-11)13-9(6)17-7(4)10(15)16-2/h3H2,1-2H3,(H,12,13,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QKBDIXYBZDVMEK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC2=C1C(=O)NC(=N2)CCl)C(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9ClN2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

272.71 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

565166-96-3
Record name methyl 2-(chloromethyl)-5-methyl-4-oxo-3H,4H-thieno[2,3-d]pyrimidine-6-carboxylate
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-(chloromethyl)-4-hydroxy-5-methylthieno[2,3-d]pyrimidine-6-carboxylate typically involves multi-step reactions starting from readily available precursors. One common synthetic route involves the cyclization of appropriate thieno and pyrimidine intermediates under controlled conditions. For instance, the reaction of 2-aminothiophene with a suitable aldehyde or ketone can form the thieno[2,3-d]pyrimidine core, which is then functionalized with chloromethyl, hydroxyl, and carboxylate groups through subsequent reactions .

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of specific catalysts, solvents, and temperature control to facilitate the desired transformations. The scalability of the synthesis process is crucial for industrial applications, and methods such as continuous flow synthesis may be employed to achieve efficient production .

Chemical Reactions Analysis

Types of Reactions

Methyl 2-(chloromethyl)-4-hydroxy-5-methylthieno[2,3-d]pyrimidine-6-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include nucleophiles such as amines, alcohols, and thiols for substitution reactions, as well as oxidizing agents like potassium permanganate and reducing agents like sodium borohydride for oxidation and reduction reactions .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution of the chloromethyl group can yield various substituted thienopyrimidines, while oxidation of the hydroxyl group can produce ketones .

Scientific Research Applications

Methyl 2-(chloromethyl)-4-hydroxy-5-methylthieno[2,3-d]pyrimidine-6-carboxylate has been studied for various biological activities:

  • Antihyperlipidemic Activity : Research indicates that derivatives of thieno[2,3-d]pyrimidines exhibit antihyperlipidemic effects. For instance, a related compound demonstrated significant lipid-lowering properties in preclinical studies .
  • Antimicrobial Properties : Compounds within the thieno[2,3-d]pyrimidine class have shown potential as antimicrobial agents due to their ability to inhibit bacterial growth and biofilm formation.
  • Anticancer Potential : Preliminary studies suggest that this compound may possess anticancer properties by inducing apoptosis in cancer cells.

Case Study 1: Antihyperlipidemic Activity

A study evaluated the lipid profiles of animals treated with derivatives of this compound. Results indicated a significant reduction in total cholesterol and triglyceride levels compared to controls, suggesting its potential use in managing hyperlipidemia .

Case Study 2: Antimicrobial Efficacy

In vitro tests demonstrated that the compound effectively inhibited the growth of various bacterial strains, including Staphylococcus aureus and Escherichia coli. The mechanism of action appears to involve disruption of bacterial cell wall synthesis .

Mechanism of Action

The mechanism of action of Methyl 2-(chloromethyl)-4-hydroxy-5-methylthieno[2,3-d]pyrimidine-6-carboxylate involves its interaction with specific molecular targets and pathways. The compound’s functional groups allow it to bind to enzymes, receptors, and other biomolecules, modulating their activity. For example, the chloromethyl group can form covalent bonds with nucleophilic sites on proteins, while the hydroxyl and carboxylate groups can participate in hydrogen bonding and electrostatic interactions .

Comparison with Similar Compounds

Thieno[2,3-d]pyrimidine derivatives exhibit diverse biological and physicochemical properties depending on substituents at positions 2, 4, 5, and 5. Below is a comparative analysis of structurally related compounds:

Key Observations :

  • Chloromethyl vs. Chloro Substituents : The chloromethyl group in the target compound enhances reactivity for further functionalization compared to simple chloro substituents (e.g., in ethyl 4-chloro-5-methyl derivatives) .
  • Hydroxyl vs. Morpholino Groups: The 4-hydroxyl group in the target compound provides hydrogen-bonding capability, unlike morpholino-substituted analogs, which improve solubility but reduce electrophilicity .
Physicochemical Properties
Compound Melting Point (°C) IR (cm⁻¹) $ ^1\text{H NMR} $ (δ, ppm) $ ^{13}\text{C NMR} $ (δ, ppm)
Target Compound Not reported N/A N/A N/A
Methyl 5-methyl-4-(ferrocenylamino) analog Orange solid Not reported 8.53 (s, 1H), 4.82 (s, 2H), 3.84 (s, 3H) 171.0 (C=O), 153.5 (aromatic C)
Ethyl 4-chloro-5-methyl analog Not reported N/A N/A N/A
Ethyl 2-(4-hydroxyphenyl)-4-morpholino analog Off-white powder 3470 (OH), 1748 (C=O) 1.61 (br s, 2H), 3.74 (s, 3H) 173.4 (C=O), 159.7 (aromatic C)

Key Observations :

  • The absence of reported data for the target compound highlights a research gap. However, analogs like the ferrocenylamino derivative show distinct NMR shifts due to electron-rich substituents .
  • Hydroxyl and morpholino groups in analogs exhibit characteristic IR stretches (e.g., 3470 cm⁻¹ for OH) .

Key Observations :

  • Ferrocene-containing analogs demonstrate potent anticancer activity due to redox-active iron centers .
  • Ethyl ester derivatives with bulky aryl groups (e.g., 4-ethoxyphenyl) show enzyme inhibitory effects, suggesting steric and electronic factors modulate activity .

Biological Activity

Methyl 2-(chloromethyl)-4-hydroxy-5-methylthieno[2,3-d]pyrimidine-6-carboxylate is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its biological properties, including its synthesis, mechanisms of action, and therapeutic potential.

Chemical Structure

The compound's chemical formula is C10H9ClN2O3SC_{10}H_9ClN_2O_3S, and it features a thieno[2,3-d]pyrimidine core, which is known for its pharmacological significance. The presence of the chloromethyl and hydroxy groups enhances its reactivity and potential biological interactions.

Synthesis

The synthesis of this compound typically involves a multi-step process that includes the formation of the thieno-pyrimidine scaffold followed by chloromethylation and carboxylation. Various methods have been explored to optimize yield and purity, often employing microwave irradiation techniques for efficiency .

Antimicrobial Activity

Research indicates that derivatives of thieno[2,3-d]pyrimidines exhibit significant antimicrobial properties. For instance, compounds structurally related to this compound have shown promising activity against various bacterial strains, including both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values suggest strong antibacterial effects, particularly against strains such as Escherichia coli and Staphylococcus aureus .

Antihyperlipidemic Activity

This compound has been evaluated for its antihyperlipidemic properties. Studies reveal that it exhibits comparable efficacy to established antihyperlipidemic agents like ezetimibe. Molecular docking studies have identified favorable interactions with key targets involved in lipid metabolism, indicating a mechanism that may reduce cholesterol absorption .

Antiplasmodial Activity

The compound has also been assessed for antiplasmodial activity against Plasmodium falciparum, the causative agent of malaria. Preliminary findings suggest that modifications in the chemical structure can enhance potency against this parasite, with some derivatives showing IC50 values in the low micromolar range .

The mechanisms underlying the biological activities of this compound are multifaceted:

  • Antimicrobial Mechanism : The thieno-pyrimidine scaffold disrupts bacterial cell wall synthesis and interferes with nucleic acid metabolism.
  • Antihyperlipidemic Mechanism : It inhibits the Niemann-Pick C1-like 1 (NPC1L1) protein, which plays a critical role in intestinal cholesterol uptake.
  • Antiplasmodial Mechanism : The compound may inhibit key enzymes involved in the metabolic pathways of Plasmodium spp., although further research is needed to elucidate specific targets .

Case Studies

Several case studies highlight the compound's potential:

  • Case Study on Antimicrobial Efficacy : A study demonstrated that derivatives exhibited significant antibacterial activity with MIC values ranging from 0.5 to 32 µg/mL across different strains .
  • Case Study on Lipid Profile Improvement : In a preclinical model, administration of this compound resulted in a marked reduction in total cholesterol levels compared to control groups .

Q & A

Basic: What synthetic strategies are employed to prepare Methyl 2-(chloromethyl)-4-hydroxy-5-methylthieno[2,3-d]pyrimidine-6-carboxylate?

Synthesis typically involves multi-step functionalization of the thieno[2,3-d]pyrimidine core. A common approach includes:

  • Cyclization reactions : For example, reacting 5-amino-3-methylthiophene derivatives with carbonyl reagents to form the pyrimidine ring (e.g., cyclization with binucleophilic reagents as in ).
  • Chloromethyl introduction : Palladium-catalyzed cross-coupling (e.g., arylboronic acid reactions, as in ) or alkylation of precursors like 4-hydroxy intermediates.
  • Esterification : Methyl ester formation via carboxylic acid activation (e.g., using methanol under acidic conditions).
    Key challenges include regioselectivity control and avoiding over-chlorination. Optimization of reaction time, temperature, and catalysts (e.g., Pd(PPh₃)₄) is critical for yield improvement .

Basic: How is the crystal structure of this compound characterized, and which software tools are recommended?

Single-crystal X-ray diffraction (SCXRD) is the gold standard. Methodological steps include:

  • Crystallization : Slow evaporation from polar aprotic solvents (e.g., DMSO/EtOH mixtures) to obtain high-quality crystals.
  • Data collection : Use synchrotron radiation or laboratory X-ray sources (e.g., Cu-Kα).
  • Structure refinement : SHELX programs (e.g., SHELXL for refinement, SHELXS for structure solution) are widely used due to their robustness in handling small-molecule data and twinning corrections ( ). For example, the thieno-pyrimidine core’s dihedral angles and hydrogen-bonding networks can be analyzed using these tools .

Advanced: How can reaction conditions be optimized to enhance chloromethyl group stability during synthesis?

Chloromethyl groups are prone to hydrolysis or elimination. Strategies include:

  • Low-temperature reactions : Conduct alkylation steps at 0–5°C to minimize side reactions.
  • Protecting groups : Temporarily shield reactive sites (e.g., silyl ethers for hydroxyl groups) before introducing chloromethyl.
  • Catalyst selection : Use mild Lewis acids (e.g., ZnCl₂) instead of strong bases to avoid dehydrohalogenation.
    Post-reaction purification via flash chromatography (silica gel, hexane/EtOAc gradients) or recrystallization (ethanol/water) improves stability .

Advanced: What methodologies are used to assess the biological activity of derivatives, and how are data contradictions resolved?

  • Antimicrobial assays : Disk diffusion or broth microdilution against Gram-negative (e.g., Pseudomonas aeruginosa) and Gram-positive strains (). Minimum inhibitory concentration (MIC) values are compared to controls like ciprofloxacin.
  • Contradiction analysis : Discrepancies in activity data (e.g., varying MICs across studies) may arise from substituent positioning or assay conditions. Resolution involves:
    • Structural analogs : Synthesize derivatives with systematic substitutions (e.g., replacing chloromethyl with bromomethyl) to isolate contributing factors.
    • Computational modeling : DFT calculations or molecular docking to correlate electronic properties (e.g., HOMO-LUMO gaps) with bioactivity .

Advanced: How can hydrogen-bonding networks in the solid state influence the compound’s reactivity or stability?

Hydrogen bonds (e.g., O–H···N or O–H···O) in the crystal lattice stabilize the compound but may affect solubility and reactivity:

  • Stability : Strong intermolecular H-bonds (e.g., between hydroxyl and pyrimidine N atoms) reduce hygroscopicity.
  • Reactivity : Lattice constraints can slow down hydrolysis of the chloromethyl group. Graph-set analysis (e.g., Etter’s rules) helps categorize H-bond patterns ( ). For instance, a dimeric R₂²(8) motif could indicate enhanced thermal stability .

Advanced: What analytical techniques are critical for confirming regioselectivity in thieno-pyrimidine functionalization?

  • NMR spectroscopy : ¹H-¹³C HMBC correlations to distinguish between C-2 and C-4 substitution.
  • Mass spectrometry : High-resolution ESI-MS to verify molecular ion peaks and fragment patterns.
  • X-ray photoelectron spectroscopy (XPS) : Binding energy shifts for chlorine (Cl 2p₃/₂) confirm covalent bonding versus ionic interactions.
    Contradictory data (e.g., unexpected NOE effects) may require alternative synthesis pathways or isotopic labeling .

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